

An In-depth Technical Guide to the Stereochemistry of Sofosbuvir and Its Impurities

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a prodrug with a complex stereochemical structure that is critical to its antiviral activity. As a single diastereomer, its synthesis and purification present significant challenges, leading to the potential for stereoisomeric impurities. This technical guide provides a comprehensive overview of the stereochemistry of Sofosbuvir and its related impurities. It details the specific stereoisomers, their structural relationships, and the analytical methodologies required for their separation and quantification. This document is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Sofosbuvir.

Introduction to the Stereochemistry of Sofosbuvir

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Its chemical name is isopropyl (2S)-2-[--INVALID-LINK--phosphoryl]amino]propanoate.[2] The molecule possesses five chiral centers, leading to the possibility of 32 stereoisomers. The active pharmaceutical ingredient (API) is the (S,pS) diastereomer, highlighting the critical role of stereochemistry in its therapeutic effect.

The key stereocenters are located at:

The C2' and C5' positions of the fluorinated ribose sugar moiety.

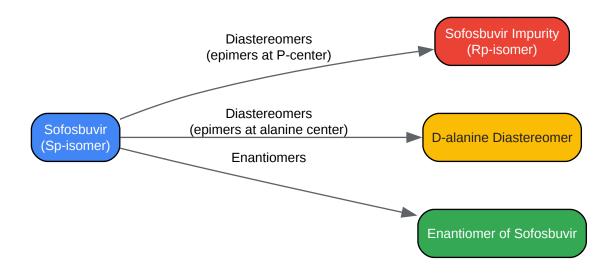


- The phosphorus atom of the phosphoramidate group.
- The alpha-carbon of the L-alanine amino acid component.

The specific configuration of each of these centers is essential for the proper metabolism of the prodrug to its active triphosphate form and for its subsequent interaction with the viral polymerase.

Stereochemical Relationships and Impurities

The synthesis and degradation of Sofosbuvir can lead to the formation of several stereoisomeric impurities. These impurities can have different pharmacological and toxicological profiles, making their identification and control crucial for drug safety and efficacy.



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Caption: Stereochemical relationships between Sofosbuvir and its major impurities.

Structures and Identification of Key Stereoisomeric Impurities

The following table summarizes the key stereoisomeric impurities of Sofosbuvir, their structures, and their relationship to the active drug substance.



Impurity Name	IUPAC Name	CAS Number	Stereochemical Relationship to Sofosbuvir
Sofosbuvir (Sp- isomer)	propan-2-yl (2S)-2- [[[(2R,3R,4R,5R)-5- (2,4-dioxopyrimidin-1- yl)-4-fluoro-3-hydroxy- 4-methyloxolan-2- yl]methoxy- phenoxyphosphoryl]a mino]propanoate	1190307-88-0	Active Pharmaceutical Ingredient
Sofosbuvir (Rp)- Phosphate Isomer	propan-2-yl (2S)-2- [[[(2R,3R,4R,5R)-5- (2,4-dioxopyrimidin-1- yl)-4-fluoro-3-hydroxy- 4-methyloxolan-2- yl]methoxy- phenoxyphosphoryl]a mino]propanoate (Rp- isomer)	1190308-01-0	Diastereomer (epimer at the phosphorus center)
Sofosbuvir D- alaninate R,S Isomer (Impurity C)	propan-2-yl (2R)-2- [[[(2R,3R,4R,5R)-5- (2,4-dioxopyrimidin-1- yl)-4-fluoro-3-hydroxy- 4-methyloxolan-2- yl]methoxy- phenoxyphosphoryl]a mino]propanoate	1496552-28-3	Diastereomer (epimer at the alanine chiral center)
Enantiomer of Sofosbuvir	propan-2-yl (2R)-2- [[[(2S,3S,4S,5S)-5- (2,4-dioxopyrimidin-1- yl)-4-fluoro-3-hydroxy- 4-methyloxolan-2- yl]methoxy-	Not Available	Enantiomer



	phenoxyphosphoryl]a mino]propanoate		
Sofosbuvir Isomer 3	propan-2-yl (2R)-2- [[[(2R,3R,4R,5R)-5- (2,4-dioxopyrimidin-1- yl)-4-fluoro-3-hydroxy- 4-methyloxolan-2- yl]methoxy- phenoxyphosphoryl]a mino]propanoate	1496552-16-9	Diastereomer

Quantitative Analysis and Acceptance Criteria

The control of stereoisomeric impurities is a critical aspect of quality control for Sofosbuvir. While specific limits are detailed in pharmacopeial monographs such as the United States Pharmacopeia (USP), the general principle is to limit impurities to levels that are demonstrated to be safe. The following table provides an example of typical analytical performance data for the quantification of Sofosbuvir and its impurities, as reported in the literature.

Parameter	Sofosbuvir	Sofosbuvir Impurities
Limit of Detection (LOD)	0.01% (0.04 μg/mL)	0.03% (0.12 μg/mL)
Limit of Quantification (LOQ)	0.05% (0.125 μg/mL)	0.10% (0.375 μg/mL)
Linearity Range	160-480 μg/mL	10-30 μg/mL
Correlation Coefficient (r²)	>0.999	>0.999

Note: These values are illustrative and are based on published analytical methods. Official acceptance criteria should be referenced from the relevant pharmacopeia.

Experimental Protocols for Stereoisomer Separation

The separation of Sofosbuvir and its stereoisomers is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). The following protocol is a representative method for the analysis of Sofosbuvir and its diastereomers.



Chiral HPLC Method for Diastereomeric Purity

Objective: To separate and quantify the (Sp) and (Rp) diastereomers of Sofosbuvir.

Instrumentation:

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

- Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
- Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a
 polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or
 basic additive to improve peak shape. A typical mobile phase could be n-Hexane:
 Isopropanol (80:20, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: 260 nm.
- Injection Volume: 10 μL.

Sample Preparation:

- Prepare a stock solution of the Sofosbuvir sample in a suitable solvent (e.g., a mixture of the mobile phase components).
- Dilute the stock solution to a final concentration within the linear range of the method (e.g., 0.5 mg/mL).
- Filter the sample solution through a 0.45 μm syringe filter before injection.

System Suitability:



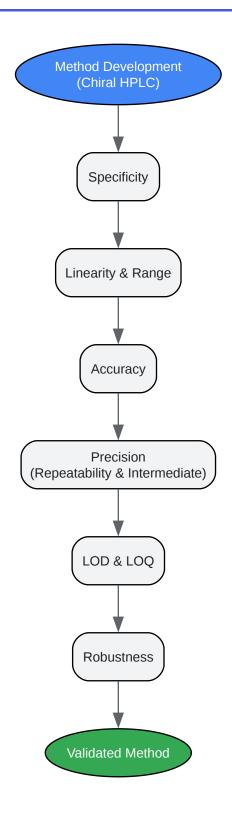




- Inject a resolution solution containing both the (Sp) and (Rp) diastereomers. The resolution between the two peaks should be not less than 1.5.
- The tailing factor for the Sofosbuvir peak should be not more than 2.0.
- The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.

Workflow for Method Validation:





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Caption: A typical workflow for the validation of a chiral HPLC method.

Conclusion



The stereochemical purity of Sofosbuvir is a critical quality attribute that directly impacts its clinical safety and efficacy. A thorough understanding of the potential stereoisomeric impurities and the implementation of robust analytical methods for their control are essential for ensuring the quality of the drug product. This guide provides a foundational understanding of the stereochemistry of Sofosbuvir and its impurities, along with practical guidance on their analysis. It is intended to support the efforts of researchers and drug development professionals in delivering safe and effective treatments for Hepatitis C.

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